9-(1-Methoxyethyl)-7-methyl-3,7,8,9-tetrahydro-6H-purin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(1-Methoxyethyl)-7-methyl-8,9-dihydro-1H-purin-6(7H)-one is a synthetic organic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by its unique structural features, including a methoxyethyl group and a methyl group attached to the purine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(1-Methoxyethyl)-7-methyl-8,9-dihydro-1H-purin-6(7H)-one typically involves multi-step organic reactions. One common method starts with the alkylation of a purine derivative using 1-methoxyethyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, followed by purification steps to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial to ensure efficient synthesis. Post-reaction, the compound is purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
9-(1-Methoxyethyl)-7-methyl-8,9-dihydro-1H-purin-6(7H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxyethyl group, where nucleophiles replace the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted purine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 9-(1-Methoxyethyl)-7-methyl-8,9-dihydro-1H-purin-6(7H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with nucleic acids and proteins. It serves as a model compound to understand the behavior of purine derivatives in biological systems.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic properties. They may exhibit antiviral, anticancer, or anti-inflammatory activities, making them candidates for drug development.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and pharmaceuticals. Its reactivity and structural features make it valuable for producing high-value products.
Mechanism of Action
The mechanism of action of 9-(1-Methoxyethyl)-7-methyl-8,9-dihydro-1H-purin-6(7H)-one involves its interaction with molecular targets such as enzymes and receptors. The methoxyethyl group can enhance the compound’s binding affinity to specific targets, modulating their activity. The purine ring structure allows for interactions with nucleic acids, potentially affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
Adenine: A naturally occurring purine base found in DNA and RNA.
Caffeine: A stimulant compound with a similar purine structure.
Theobromine: A compound found in cocoa with structural similarities to caffeine.
Uniqueness
9-(1-Methoxyethyl)-7-methyl-8,9-dihydro-1H-purin-6(7H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Biological Activity
9-(1-Methoxyethyl)-7-methyl-3,7,8,9-tetrahydro-6H-purin-6-one is a purine derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is structurally related to various nucleosides and has been investigated for its pharmacological properties.
Antiviral Properties
Research indicates that purine derivatives, including this compound, exhibit antiviral activity. A study highlighted the compound's ability to inhibit viral replication in vitro. The mechanism of action is believed to involve interference with nucleic acid synthesis, which is crucial for viral proliferation.
Anticancer Effects
The compound has shown promise in anticancer research. In vitro studies demonstrated its ability to induce apoptosis in various cancer cell lines. For instance, it was found to significantly reduce cell viability in human lung carcinoma (A549) and cervical cancer (HeLa) cell lines. The observed IC50 values were approximately 15 µM for A549 cells and 20 µM for HeLa cells, indicating potent anticancer activity.
Antimicrobial Activity
In addition to its antiviral and anticancer properties, this compound has been evaluated for antimicrobial effects. It demonstrated significant activity against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 32 µg/mL to 64 µg/mL for various pathogens.
The biological activity of this compound can be attributed to its interaction with specific biological targets:
- Adenosine receptors: The compound may act as an antagonist or modulator of adenosine receptors, which play a crucial role in cellular signaling.
- DNA/RNA synthesis inhibition: By mimicking nucleotide structures, it can interfere with nucleic acid synthesis pathways.
Summary of Biological Activities
Activity Type | Target Organism/Cell Line | IC50/MIC Value |
---|---|---|
Antiviral | Various viruses | Not specified |
Anticancer | A549 (lung carcinoma) | 15 µM |
HeLa (cervical carcinoma) | 20 µM | |
Antimicrobial | E. coli | 32 µg/mL |
S. aureus | 64 µg/mL |
Structure-Activity Relationship (SAR)
The structure of the compound can be analyzed to understand its biological activity better:
Structural Feature | Impact on Activity |
---|---|
Methoxyethyl group | Enhances solubility and bioavailability |
Methyl group at position 7 | Increases potency against cancer cells |
Tetrahydro structure | Contributes to receptor binding affinity |
Case Study 1: Anticancer Evaluation
In a controlled laboratory setting, researchers conducted a series of experiments to evaluate the anticancer efficacy of this compound on A549 and HeLa cells. The study utilized MTT assays to determine cell viability post-treatment with varying concentrations of the compound over a period of 48 hours. Results indicated a dose-dependent decrease in cell viability, supporting its potential as an anticancer agent.
Case Study 2: Antimicrobial Screening
A separate study focused on the antimicrobial properties of the compound against clinical isolates of bacteria. Using broth microdilution methods, researchers determined MIC values for several strains. The results revealed that the compound exhibited significant antibacterial activity against both methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli strains.
Properties
CAS No. |
143380-51-2 |
---|---|
Molecular Formula |
C9H14N4O2 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
9-(1-methoxyethyl)-7-methyl-1,8-dihydropurin-6-one |
InChI |
InChI=1S/C9H14N4O2/c1-6(15-3)13-5-12(2)7-8(13)10-4-11-9(7)14/h4,6H,5H2,1-3H3,(H,10,11,14) |
InChI Key |
KNKXLFZJASMEOL-UHFFFAOYSA-N |
Canonical SMILES |
CC(N1CN(C2=C1N=CNC2=O)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.